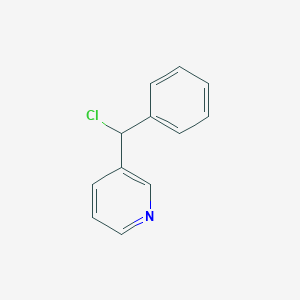

3-(Chloro(phenyl)methyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Chloro(phenyl)methyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloromethyl group and a phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloro(phenyl)methyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethanol with thionyl chloride to form 3-(chloromethyl)pyridine, which is then subjected to a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the direct chlorination of 3-(phenylmethyl)pyridine using sulfuryl chloride or other chlorinating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

3-(Chloro(phenyl)methyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as amines, ethers, and thioethers.

Oxidation: Pyridine N-oxides are the primary products.

Reduction: Reduced pyridine derivatives, including piperidines, are formed.

Aplicaciones Científicas De Investigación

3-(Chloro(phenyl)methyl)pyridine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(Chloro(phenyl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

3-(Chloromethyl)pyridine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.

3-(Phenylmethyl)pyridine: Lacks the chloromethyl group, resulting in different chemical properties and uses.

3-(Bromomethyl)pyridine: Similar to 3-(Chloro(phenyl)methyl)pyridine but with a bromine atom instead of chlorine, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both chloromethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

3-(Chloro(phenyl)methyl)pyridine, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a chlorine atom and a phenyl group attached to the pyridine ring, which significantly influences its biological properties. The presence of these substituents can enhance or alter the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyridine structure can lead to enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural variations play a crucial role in efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 30-45 | E. coli, S. aureus |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines | 160-250 | E. coli |

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and function, as indicated by various studies analyzing structure-activity relationships (SAR) .

Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties. For example, derivatives similar to this compound have shown potential against respiratory viruses, with some compounds exhibiting IC50 values in the low micromolar range. The mechanism of action often involves inhibition of viral replication processes .

Antitumor Activity

The antitumor potential of pyridine derivatives is another area of interest. Some studies have demonstrated that certain structural modifications can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyridine scaffolds were tested against human cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multiple bacterial strains. Results indicated a strong correlation between structural modifications and antimicrobial potency, particularly highlighting the importance of the chlorophenyl group in enhancing activity .

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on cancer cell lines revealed that specific derivatives of this compound exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Research Findings

Recent literature emphasizes the importance of SAR in understanding the biological activity of pyridine derivatives. Key findings include:

- Structure-Activity Relationships : Variations in substituent groups on the pyridine ring significantly affect biological activity, particularly in antimicrobial and antitumor contexts.

- Mechanisms of Action : The modes of action for these compounds typically involve interference with cellular processes such as DNA replication and protein synthesis.

Propiedades

Fórmula molecular |

C12H10ClN |

|---|---|

Peso molecular |

203.67 g/mol |

Nombre IUPAC |

3-[chloro(phenyl)methyl]pyridine |

InChI |

InChI=1S/C12H10ClN/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H |

Clave InChI |

OKPPIDFMLVDJGU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CN=CC=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.